molecular formula C12H10F4N4O3S2 B13726905 4-Azide-TFP-Amide-SS-propionic acid

4-Azide-TFP-Amide-SS-propionic acid

Cat. No.: B13726905
M. Wt: 398.4 g/mol
InChI Key: WGVMMTKVRGZTAV-UHFFFAOYSA-N
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Description

4-Azide-TFP-Amide-SS-propionic acid is a versatile compound used in various scientific research applications. It contains an aryl azide, a cleavable disulfide bond, and a carboxylic acid. The aryl azide can be photo-activated with UV light (250 to 350 nm) for conjugation with biomolecules. The carboxylic acid can react with amines in the presence of an activator to form an amide bond. The disulfide bond can be cleaved via reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azide-TFP-Amide-SS-propionic acid involves multiple steps, including the introduction of the azide group, formation of the amide bond, and incorporation of the disulfide bond. The aryl azide is typically introduced through a nucleophilic substitution reaction, where an aryl halide reacts with sodium azide. The amide bond formation involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The disulfide bond is introduced through the oxidation of thiol groups using oxidizing agents like iodine or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including NMR and HPLC analysis, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Azide-TFP-Amide-SS-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Photo-activation: UV light (250 to 350 nm)

    Amide Bond Formation: Coupling agents like EDC or DCC

    Disulfide Bond Cleavage: Reducing agents like DTT or TCEP

Major Products Formed

Scientific Research Applications

4-Azide-TFP-Amide-SS-propionic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Azide-TFP-Amide-SS-propionic acid involves several key steps:

Comparison with Similar Compounds

4-Azide-TFP-Amide-SS-propionic acid is unique due to its combination of an aryl azide, a cleavable disulfide bond, and a carboxylic acid. Similar compounds include:

These compounds share some functional groups with this compound but differ in their overall structure and specific applications.

Properties

IUPAC Name

3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N4O3S2/c13-7-6(8(14)10(16)11(9(7)15)19-20-17)12(23)18-2-4-25-24-3-1-5(21)22/h1-4H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVMMTKVRGZTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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